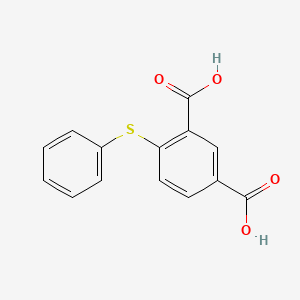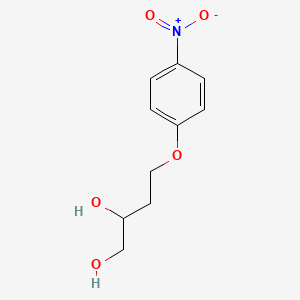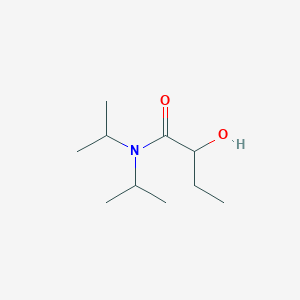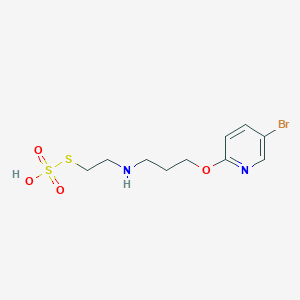![molecular formula C6H15LiS2Si B14656412 Lithium, [bis(methylthio)(trimethylsilyl)methyl]- CAS No. 53369-90-7](/img/structure/B14656412.png)
Lithium, [bis(methylthio)(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is an organolithium compound that features both silicon and sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of (trimethylsilyl)methyl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiCH2Cl+2Li→(CH3)3SiCH2Li+LiCl
This reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified by distillation or sublimation.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [bis(methylthio)(trimethylsilyl)methyl]- include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents such as THF or hexane under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving Lithium, [bis(methylthio)(trimethylsilyl)methyl]- depend on the specific reaction conditions and reagents used. Common products include substituted organosilicon compounds and various carbon-lithium intermediates.
Applications De Recherche Scientifique
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism by which Lithium, [bis(methylthio)(trimethylsilyl)methyl]- exerts its effects involves the formation of reactive intermediates that can participate in a variety of chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the trimethylsilyl group enhances its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different applications.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but differs in its specific reactivity and applications.
Uniqueness
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct reactivity and stability compared to other organolithium compounds. This makes it particularly useful in specialized synthetic applications and research contexts.
Propriétés
Numéro CAS |
53369-90-7 |
|---|---|
Formule moléculaire |
C6H15LiS2Si |
Poids moléculaire |
186.4 g/mol |
Nom IUPAC |
lithium;bis(methylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C6H15S2Si.Li/c1-7-6(8-2)9(3,4)5;/h1-5H3;/q-1;+1 |
Clé InChI |
ZPMWHNMEBGXOOI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[C-](SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


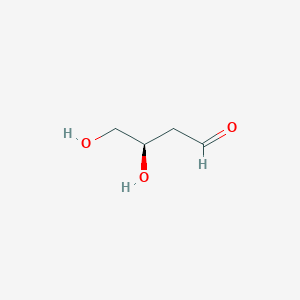
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
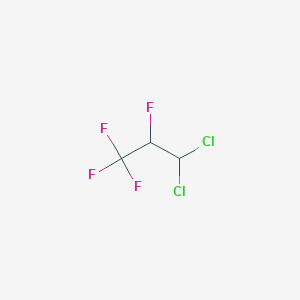
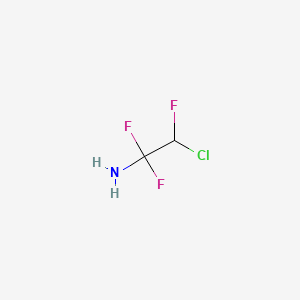
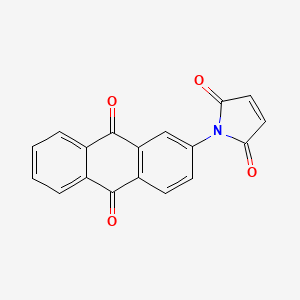

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

